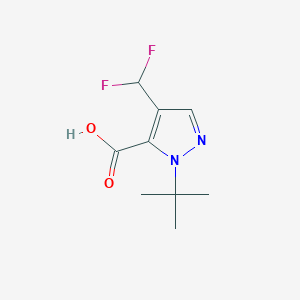
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM belongs to the pyrazole family of compounds and is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular antioxidant defenses and is involved in the prevention of oxidative stress-induced damage.
作用機序
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid activates the Nrf2 pathway by binding to the cytoplasmic protein Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the induction of gene expression.
Biochemical and Physiological Effects:
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high potency and specificity for the Nrf2 pathway, making it a valuable tool for studying the role of this pathway in cellular physiology and disease. However, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid. One area of interest is the development of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid analogs with improved potency and selectivity for the Nrf2 pathway. Another area of research is the investigation of the role of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have potential as a chemopreventive agent, and further studies are needed to evaluate its efficacy in this area. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid on cellular physiology and disease.
合成法
The synthesis of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid involves the reaction of 2,4-difluoro-3-nitropyrazole with tert-butyl acetoacetate, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then hydrolyzed to yield 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid.
科学的研究の応用
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which are critical for cellular defense against oxidative stress. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
特性
IUPAC Name |
2-tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(8(14)15)5(4-12-13)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQRRNIMQXJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
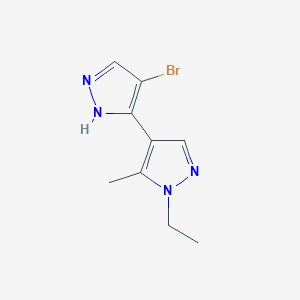
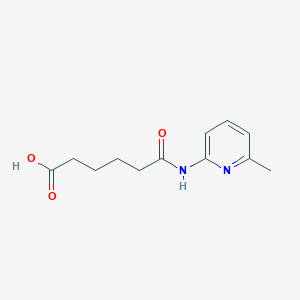
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)
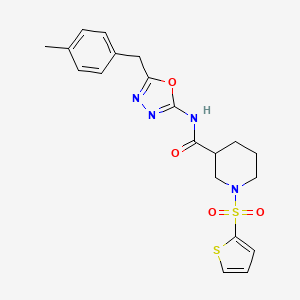

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)
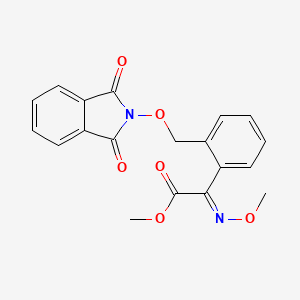

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)